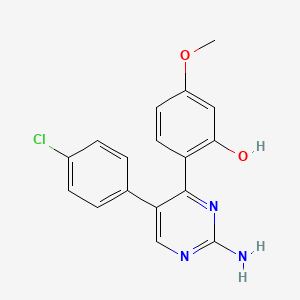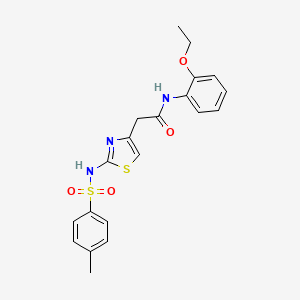
2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions starting from specific substrates like benzenesulfonyl chloride or various aromatic organic acids, leading to intermediates that are further reacted to achieve the target molecule. Techniques such as condensation reactions, use of weak bases, and polar aprotic solvents are common in these syntheses. The exact synthetic route can vary depending on the desired substitutions and the functional groups present in the starting materials (Khalid et al., 2016).
Molecular Structure Analysis
Molecular structure is typically elucidated using spectroscopic methods such as 1H-NMR, IR, and mass spectrometry. These techniques provide information about the chemical environment of atoms within the molecule, functional group presence, and molecular weight, crucial for confirming the structure of synthesized compounds (Ismailova et al., 2014).
Chemical Reactions and Properties
Compounds with the 1,3,4-oxadiazole moiety and piperidine ring may undergo various chemical reactions, including nucleophilic substitution, condensation, and interactions with biological targets. These reactions can be influenced by the presence of substituents like fluorine, which can affect the electronic nature of the compound and its reactivity (Parikh & Joshi, 2014).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystallinity, are essential for understanding the behavior of compounds in different environments. These properties can be assessed through techniques like X-ray crystallography, which also provides insight into the molecular and crystal structure, enabling the prediction of material properties (Kritchenkov et al., 2013).
Chemical Properties Analysis
The chemical properties, including reactivity with other molecules, stability under various conditions, and potential for undergoing specific chemical transformations, are fundamental for designing compounds with desired biological activities. Studies often explore these aspects through synthetic modifications and evaluating the impact on biological activity (Shibuya et al., 2018).
Scientific Research Applications
Antibacterial Studies
- Synthesis and Antibacterial Activity: Compounds similar to 2-(4-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)piperidin-1-yl)-N-(2-methoxyphenyl)acetamide have been synthesized and shown to have moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016), (Iqbal et al., 2017).
Anticancer Properties
- Anticancer Activity Screening: Similar acetamide derivatives have been synthesized and screened for cytotoxicity against various cancer cell lines, showing potential as anticancer agents (Vinayak et al., 2014).
Radiosynthesis for PET Imaging
- PET Imaging Agents: Related compounds have been developed as potential PET imaging agents for studying various biological markers (Wang et al., 2014).
Antimicrobial Agents
- Synthesis and Evaluation as Antimicrobial Agents: Studies on similar compounds have highlighted their antimicrobial properties, particularly against a range of bacterial and fungal strains (Parikh & Joshi, 2014).
Hemolytic Activity
- Investigation of Hemolytic Activity: Research has been conducted on the hemolytic activity of related compounds, assessing their safety and potential toxicity (Gul et al., 2017).
properties
IUPAC Name |
2-[4-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-N-(2-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN4O3/c1-29-19-5-3-2-4-18(19)24-20(28)14-27-12-10-16(11-13-27)22-25-21(26-30-22)15-6-8-17(23)9-7-15/h2-9,16H,10-14H2,1H3,(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCXVOMAFAOHIQW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CN2CCC(CC2)C3=NC(=NO3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,4-dimethoxyphenyl)-N-(3,4-dimethylphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2488992.png)

![6-(3-Methoxypropyl)-4,7,8-trimethyl-2-[(2-methylphenyl)methyl]purino[7,8-a]imidazole-1,3-dione](/img/structure/B2488995.png)




![Ethyl 2-[[2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetyl]amino]acetate](/img/structure/B2489002.png)
![2-chloro-N-[(2-methyl-1H-indol-5-yl)methyl]-5-nitrobenzamide](/img/structure/B2489003.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)ethanone](/img/structure/B2489006.png)

![(1R,2R)-2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-1,3-thiazol-4-yl]cyclopropane-1-carboxylic acid](/img/structure/B2489012.png)
![2-([1,1'-biphenyl]-4-yl)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride](/img/structure/B2489015.png)